![molecular formula C11H8O4 B109895 Cerbinal CAS No. 65597-42-4](/img/structure/B109895.png)
Cerbinal
Overview
Description
Cerbinal is a synthetic compound that has been developed to be used as a research tool in laboratory experiments. It is a small molecule that has been designed to interact with specific proteins and receptor sites in the body, allowing scientists to study their effects on biological processes. This compound has been used in a variety of experiments, including those related to cancer, cardiovascular diseases, and neurological disorders.
Scientific Research Applications
Medicine: Interaction with Glutamate Receptors
Cerbinal has been studied for its interaction with the glutamate receptor 2 (GluR2) subunit of the AMPA receptor, which is significant in neurological disorders. Computational investigations suggest that while other compounds may form stable bonds with GluR2, cerbinal induces structural changes, hinting at a unique mechanism of action .
Environmental Science: Eco-Friendly Applications
In environmental science, cerbinal is recognized for its potential as an eco-friendly insecticide, pesticide, and antifungal agent. Studies have highlighted its use in managing agricultural pests and diseases, contributing to sustainable farming practices .
Industrial Processes: Antifungal Properties
Cerbinal’s antifungal properties have implications for industrial processes, particularly in sectors where fungal contamination can affect product quality or safety. Its efficacy against various fungal strains makes it a candidate for bio-based preservation strategies .
Biotechnology: Antifungal Compound
Biotechnological research has identified cerbinal as a potent antifungal compound, which could be utilized in the development of new antifungal agents. Its effectiveness against fungal pathogens supports its role in protecting crops and possibly in pharmaceutical applications .
Agricultural Research: Pest Control Agent
Cerbinal and its analogues have been synthesized and evaluated as novel pest control agents. Some derivatives exhibit higher anti-TMV (Tobacco Mosaic Virus) activities than cerbinal itself, indicating its potential for developing plant protection products .
Material Science: Synthesis and Properties
In material science, cerbinal’s synthesis from genipin and its aromatic properties are of interest. Understanding its chemical structure and reactivity can lead to the development of new materials with specific desired properties .
properties
IUPAC Name |
methyl 7-formylcyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-11(13)10-6-15-5-9-7(4-12)2-3-8(9)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQFFOWCUDBPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=C2C1=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cerbinal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cerbinal and where is it found?
A1: Cerbinal is a naturally occurring compound classified as an iridoid, a type of secondary metabolite found in various plants. It was first isolated from the bark of the Cerbera manghas L. tree . Later, it was also discovered in Gardenia jasminoides Ellis .
Q2: What is the molecular structure of cerbinal?
A2: Cerbinal is characterized by a unique Δ3,5,7,9-tetraene aromatic 10 π-system. Its molecular formula is C11H8O4 and it has a molecular weight of 204.18 g/mol . Structurally, it features a 10-formyl and 11-carbomethoxy residue attached to its iridoid skeleton .
Q3: What are the reported biological activities of cerbinal?
A3: Research suggests that cerbinal exhibits a range of biological activities, notably:
- Antifungal activity: It demonstrates potent antifungal properties, particularly against Puccinia coronata f. sp. avenae, the oat crown rust fungus .
- Antiviral activity: Studies have shown cerbinal possesses inhibitory effects against the Tobacco Mosaic Virus (TMV) .
- Insecticidal activity: While less potent than its antiviral activity, cerbinal exhibits some insecticidal activity against the diamondback moth (Plutella xylostella) .
Q4: Has cerbinal been investigated using computational chemistry methods?
A5: Yes, molecular docking studies have been conducted to investigate the interaction between cerbinal and the Tobacco Mosaic Virus (TMV) protein . Additionally, molecular dynamics simulations have been used to study cerbinal's interaction with the glutamate receptor 2 (GluR2) subunit of the AMPA receptor. This research suggested that cerbinal might induce significant structural changes in GluR2 .
Q5: Are there any efficient synthetic routes for cerbinal?
A6: Yes, cerbinal can be efficiently synthesized from (+)-genipin, a readily available starting material. A notable synthetic approach involves a six-step process, including a key dehydration step of the hemiacetal followed by dehydrogenation using DDQ . Another method highlights the formation of the core structure through a Diels-Alder reaction followed by aromatization and final modifications .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.